molecular formula C11H20N2O2 B3094661 (3AR,6AR)-tert-Butyl hexahydropyrrolo[3,2-b]pyrrole-1(2H)-carboxylate CAS No. 1260590-44-0

(3AR,6AR)-tert-Butyl hexahydropyrrolo[3,2-b]pyrrole-1(2H)-carboxylate

Cat. No.: B3094661
CAS No.: 1260590-44-0
M. Wt: 212.29 g/mol
InChI Key: RVRRDUVETGVTPA-RKDXNWHRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3AR,6AR)-tert-Butyl hexahydropyrrolo[3,2-b]pyrrole-1(2H)-carboxylate is a complex organic compound with a unique bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3AR,6AR)-tert-Butyl hexahydropyrrolo[3,2-b]pyrrole-1(2H)-carboxylate typically involves a multi-step process. One common method includes the cycloaddition reaction of azomethine ylides with maleimides, followed by intramolecular lactamization. This process begins with the condensation of an α-amino acid methyl ester with 2-nitrobenzaldehyde to form an ester-stabilized azomethine ylide. This intermediate then reacts with maleimide to form the hexahydropyrrolo structure .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The use of catalysts and optimized reaction temperatures can also enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

(3AR,6AR)-tert-Butyl hexahydropyrrolo[3,2-b]pyrrole-1(2H)-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitro group to an amine group.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) are typically used.

    Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate nucleophilic substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.

Scientific Research Applications

(3AR,6AR)-tert-Butyl hexahydropyrrolo[3,2-b]pyrrole-1(2H)-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with therapeutic properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel pharmaceuticals.

    Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of (3AR,6AR)-tert-Butyl hexahydropyrrolo[3,2-b]pyrrole-1(2H)-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the functional groups present in the molecule.

Comparison with Similar Compounds

Properties

IUPAC Name

tert-butyl (3aR,6aR)-2,3,3a,5,6,6a-hexahydro-1H-pyrrolo[3,2-b]pyrrole-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O2/c1-11(2,3)15-10(14)13-7-5-8-9(13)4-6-12-8/h8-9,12H,4-7H2,1-3H3/t8-,9-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVRRDUVETGVTPA-RKDXNWHRSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2C1CCN2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CC[C@@H]2[C@H]1CCN2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(3AR,6AR)-tert-Butyl hexahydropyrrolo[3,2-b]pyrrole-1(2H)-carboxylate
Reactant of Route 2
(3AR,6AR)-tert-Butyl hexahydropyrrolo[3,2-b]pyrrole-1(2H)-carboxylate
Reactant of Route 3
(3AR,6AR)-tert-Butyl hexahydropyrrolo[3,2-b]pyrrole-1(2H)-carboxylate
Reactant of Route 4
(3AR,6AR)-tert-Butyl hexahydropyrrolo[3,2-b]pyrrole-1(2H)-carboxylate
Reactant of Route 5
(3AR,6AR)-tert-Butyl hexahydropyrrolo[3,2-b]pyrrole-1(2H)-carboxylate
Reactant of Route 6
(3AR,6AR)-tert-Butyl hexahydropyrrolo[3,2-b]pyrrole-1(2H)-carboxylate

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